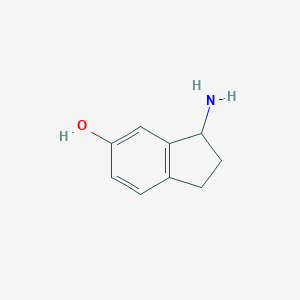
trisodium dicarboxymethyl alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium;2-[bis(carboxylatomethyl)amino]propanoate is a useful research compound. Its molecular formula is C7H11NNaO6 and its molecular weight is 228.15 g/mol. The purity is usually 95%.
The exact mass of the compound Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality trisodium;2-[bis(carboxylatomethyl)amino]propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trisodium;2-[bis(carboxylatomethyl)amino]propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Le trisodium dicarboxymethyl alaninate (MGDA-Na3) sert d'agent chélatant écologique dans les formulations de soins personnels. Il forme des complexes hydrosolubles avec des ions métalliques polyvalents (par exemple, fer, manganèse, cuivre), les liant efficacement et empêchant leur impact négatif sur le produit final .
- Le MGDA-Na3 est utilisé comme stabilisateur dans les détergents à base de perborate de sodium et de percarbonate de sodium. Sa capacité à former des complexes stables avec les ions métalliques contribue à un nettoyage efficace et à l'élimination des taches .
- Dans le traitement de l'eau, le this compound aide à prévenir la formation de tartre en séquestrant les ions calcium (Ca2+) et magnésium (Mg2+). Il améliore les performances des détergents et réduit le risque d'entartrage dans les appareils et les canalisations .
- Le MGDA-Na3 peut être utilisé comme agent chélatant dans les applications agricoles. Il améliore la disponibilité des nutriments en chélatant les ions métalliques dans le sol, favorisant la croissance des plantes et l'absorption des nutriments. De plus, il aide à la remise en état des sols contaminés en facilitant l'élimination des métaux .
- Le this compound est utilisé dans les procédés hydrometallurgiques d'extraction et de récupération des métaux. Il forme des complexes stables avec les ions métalliques, permettant une séparation et une purification efficaces des métaux précieux à partir des minerais et des flux de déchets industriels .
- Les chercheurs ont exploré le MGDA-Na3 comme composant dans les solutions électrolytiques pour les batteries. Sa capacité à former des complexes avec les ions métalliques peut contribuer à améliorer les performances et la stabilité des batteries .
Agent chélatant dans les produits de soins personnels
Nettoyage industriel et détergents
Traitement de l'eau et inhibition de l'entartrage
Agriculture et assainissement des sols
Extraction et récupération des métaux
Solutions électrolytiques pour les batteries
Mécanisme D'action
Trisodium dicarboxymethyl alaninate, also known as Trisodium N-(1-Carboxylatoethyl)iminodiacetate, Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3), or Trisodium 2-Methylnitrilotriacetate, is a complexing agent with a wide range of applications .
Target of Action
The primary targets of this compound are polyvalent metal ions, such as calcium, magnesium, lead, copper, zinc, cadmium, mercury, and manganese . These metal ions often have negative influences on various formulations, and the compound’s ability to bind these ions efficiently makes it a valuable component in many applications .
Mode of Action
This compound acts as a chelating agent, forming stable 1:1 chelate complexes with polyvalent metal ions . This interaction reduces the concentration of free metal ions, thereby inactivating their negative influences on the final formulation .
Biochemical Pathways
The compound’s action primarily affects the biochemical pathways involving metal ions. By forming water-soluble complexes with these ions, it prevents the typical reactions of the metal ion, such as the manganese-, iron-, or copper-catalyzed decomposition of peroxidic bleaches .
Result of Action
The formation of chelates reduces the concentration of free metal ions to such an extent that the solubility products of many sparingly soluble metal salts are no longer exceeded . This results in the salts no longer precipitating or may even redissolve . The high stability of the complexes prevents the typical reactions of the metal ion .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It is highly stable over a wide pH range, making it suitable for use in various environments . It is very hygroscopic and must be stored moisture-free . Its action can also be influenced by the presence of other substances in the environment, such as other chelating agents .
Analyse Biochimique
Biochemical Properties
It is known that it forms stable 1:1 chelate complexes with cations having a charge number of at least +2 This suggests that it may interact with enzymes, proteins, and other biomolecules that have metal ions as cofactors
Cellular Effects
Given its ability to form chelate complexes with metal ions , it could potentially influence cellular processes that depend on these ions
Molecular Mechanism
It is known to form chelate complexes with metal ions , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
Numéro CAS |
164462-16-2 |
|---|---|
Formule moléculaire |
C7H11NNaO6 |
Poids moléculaire |
228.15 g/mol |
Nom IUPAC |
trisodium;2-[bis(carboxylatomethyl)amino]propanoate |
InChI |
InChI=1S/C7H11NO6.Na/c1-4(7(13)14)8(2-5(9)10)3-6(11)12;/h4H,2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14); |
Clé InChI |
SZYIQIXMAMBADP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] |
SMILES canonique |
CC(C(=O)O)N(CC(=O)O)CC(=O)O.[Na] |
Key on ui other cas no. |
164462-16-2 |
Description physique |
Pellets or Large Crystals; Liquid |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions that Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3) is a complexing compound used in PCB production. Why are complexing compounds a concern in wastewater treatment?
A1: Complexing compounds, also known as chelating agents, can bind strongly to metal ions like copper, nickel, and tin. While this property is useful in PCB production, it poses a challenge for wastewater treatment. Traditional precipitation methods, which rely on forming insoluble metal hydroxides, become less effective in the presence of these complexes. The complexed metal ions remain dissolved in the wastewater, hindering their removal and posing environmental risks [].
Q2: How does the use of sodium trithiocarbonate (Na2CS3) address the challenges posed by complexing compounds like Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3)?
A2: Sodium trithiocarbonate (Na2CS3) offers a more effective alternative to precipitate metals, even in the presence of complexing agents like Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3) []. Instead of relying on hydroxide formation, Na2CS3 reacts with metal ions to form highly insoluble metal sulfides. These sulfides precipitate out of the solution, allowing for efficient removal of the metals, regardless of the presence of complexing agents. The study demonstrated that Na2CS3 successfully removed copper, nickel, and tin from both model wastewater containing Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3) and real industrial wastewater from PCB production [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5S,6S)-1,7-dioxaspiro[5.5]undec-3-en-5-ol](/img/structure/B61827.png)








![L-Alaninamide,N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI)](/img/structure/B61843.png)


![3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid](/img/structure/B61850.png)
